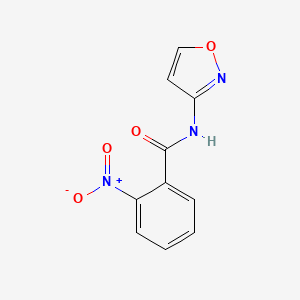![molecular formula C17H23NO3 B4180220 8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180220.png)
8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that has gained significant attention in scientific research. This compound is a spirocyclic derivative that has been synthesized via a multistep process. The compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Mechanism of Action
The exact mechanism of action of 8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not yet fully understood. However, studies have shown that the compound has the potential to act as a cholinesterase inhibitor, which could lead to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions, including memory and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound has the potential to improve cognitive function and memory in animal models. The compound has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its unique structure, which makes it a promising compound for drug discovery. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
Future Directions
There are several future directions for research on 8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to further explore its mechanism of action and how it interacts with the cholinergic system. Additionally, future research could focus on the development of new derivatives of this compound with improved efficacy and selectivity.
In conclusion, this compound is a promising compound for various scientific research applications, specifically in drug discovery for the treatment of neurological disorders. Its unique structure and mechanism of action make it a promising compound for future research. However, further studies are needed to fully understand its potential efficacy and limitations.
Scientific Research Applications
The unique structure of 8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane has made it a promising compound for various scientific research applications. The compound has been studied for its potential use in drug discovery, specifically in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-15(14-6-4-3-5-7-14)16(19)18-10-8-17(9-11-18)20-12-13-21-17/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZLHOBEGLSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)


![4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide](/img/structure/B4180155.png)
![4-{[(2-methyl-3-furoyl)amino]methyl}benzoic acid](/img/structure/B4180163.png)
![4-[3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B4180174.png)
![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4180191.png)
![1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180197.png)

![methyl 7-methoxy-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4180227.png)


![2-phenyl-2-(phenylthio)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4180248.png)